4-Chlorohept-3-ene

Description

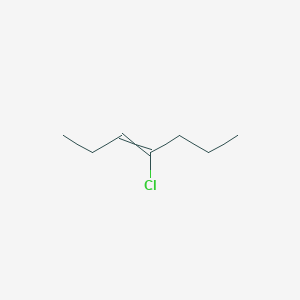

4-Chlorohept-3-ene (C₇H₁₃Cl) is a chloroalkene characterized by a seven-carbon chain with a chlorine atom at the fourth position and a double bond between carbons 3 and 4. Its molecular weight is approximately 132.63 g/mol. The allylic positioning of the chlorine atom (adjacent to the double bond) influences its reactivity, making it susceptible to elimination and electrophilic addition reactions.

Properties

CAS No. |

62748-38-3 |

|---|---|

Molecular Formula |

C7H13Cl |

Molecular Weight |

132.63 g/mol |

IUPAC Name |

4-chlorohept-3-ene |

InChI |

InChI=1S/C7H13Cl/c1-3-5-7(8)6-4-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

IHVCWNOYIUYQAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where hept-3-ene and chlorine gas are introduced in a controlled manner. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohept-3-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of various substituted alkenes.

Addition: Formation of dihalides or hydrogenated alkanes.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of heptane.

Scientific Research Applications

4-Chlorohept-3-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorohept-3-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 4-Chlorohept-3-ene vs. 3-Chlorohept-2-ene

- Structure : 3-Chlorohept-2-ene has the chlorine at carbon 3 and a double bond between carbons 2 and 3. This positional isomerism alters electronic and steric effects.

- Reactivity : The chlorine in 3-Chlorohept-2-ene is directly allylic, facilitating faster elimination reactions (e.g., dehydrohalogenation) compared to this compound, where the chlorine is one carbon removed from the double bond .

- Boiling Point : Both isomers share the same molecular weight, but this compound’s slightly extended chain may result in a marginally higher boiling point (~145°C vs. ~138°C) due to increased van der Waals interactions.

Halogen-Substituted Analogs: this compound vs. 4-Bromohept-3-ene

- Halogen Effects : Bromine’s larger atomic size and polarizability in 4-Bromohept-3-ene lead to a higher molecular weight (177.08 g/mol) and boiling point (~160°C) compared to this compound.

- Reactivity : The C-Br bond in 4-Bromohept-3-ene is weaker than C-Cl, making it more reactive in nucleophilic substitution (SN2) but less stable under thermal conditions .

Saturated vs. Unsaturated Derivatives: this compound vs. 4-Chloroheptane

- Structure : 4-Chloroheptane lacks the double bond, resulting in a saturated structure.

- Physical Properties : The absence of a double bond increases symmetry and van der Waals forces, giving 4-Chloroheptane a higher boiling point (~165°C) than this compound.

- Chemical Behavior : 4-Chloroheptane undergoes SN2 reactions more readily due to less steric hindrance, whereas this compound favors elimination (E2) or addition reactions.

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (SN2) | Key Reaction Tendency |

|---|---|---|---|---|

| This compound | 132.63 | ~145 | Moderate | Elimination (E2), Addition |

| 3-Chlorohept-2-ene | 132.63 | ~138 | High | Fast Elimination |

| 4-Bromohept-3-ene | 177.08 | ~160 | High | Substitution (SN2) |

| 4-Chloroheptane | 134.65 | ~165 | Very High | Substitution (SN2) |

Key Studies:

- Elimination vs. Substitution: this compound predominantly forms hepta-2,4-diene under basic conditions, while 4-Chloroheptane yields heptanol via hydrolysis .

- Spectroscopic Differentiation : IR spectra of 4-Bromohept-3-ene show C-Br stretches (500–600 cm⁻¹), distinct from C-Cl stretches (550–850 cm⁻¹) in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.